Chitoheptaose (heptahydrochloride)

Description

Contextualization within Chitosan (B1678972) Oligosaccharide Chemistry and Biology

Chitosan oligosaccharides (COS) are the degradation products of chitosan, which is itself derived from chitin (B13524), a widespread natural biopolymer. biolyphar.combiolyphar.com Chitin is a major component of crustacean exoskeletons, insect cuticles, and fungal cell walls. nih.govprimex.is The process of obtaining COS involves the deacetylation of chitin to form chitosan, followed by chemical or enzymatic hydrolysis to break down the long polymer chains. biolyphar.comalfa-chemistry.com

The resulting COS, including chitoheptaose (B12385539), possess several advantageous properties compared to their parent polymer, chitosan. These include lower molecular weight, reduced viscosity, and significantly higher water solubility. biolyphar.comnih.govresearchgate.net These characteristics are attributed to their shorter chain lengths and the presence of free amino groups on the D-glucosamine units. alfa-chemistry.com The enhanced solubility and lower viscosity of COS make them more readily absorbed and utilized in biological systems. nih.govnih.gov

Biologically, chitosan oligosaccharides exhibit a wide range of activities, including antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory effects. nih.govbiolyphar.comchitolytic.com These properties have led to their investigation in various applications, from agriculture to pharmaceuticals. biolyphar.comalfa-chemistry.comchitolytic.com

Table 1: Comparison of Physicochemical Properties

| Property | Chitin | Chitosan | Chitosan Oligosaccharides (COS) |

| Solubility | Insoluble in water and most organic solvents | Generally insoluble in water, soluble in dilute acids | Highly soluble in water biolyphar.comresearchgate.net |

| Molecular Weight | High (1000-3000 DP) nih.gov | High | Low (<10 kDa) mdpi.com |

| Viscosity | High | High | Low nih.gov |

| Degree of Acetylation | High (>70%) nih.gov | Variable | Low (<10%) mdpi.com |

DP: Degree of Polymerization

Historical Perspectives and Discovery of Chitosan Oligosaccharides

The journey to understanding chitosan oligosaccharides begins with the discovery of their precursors, chitin and chitosan.

1811: Henri Braconnot, a French chemist, first isolated chitin from mushrooms. primex.isnih.gov

1823: The term "chitine" was coined by Antoine Odier. primex.is

1859: Professor C. Rouget discovered that treating chitin with a concentrated potassium hydroxide (B78521) solution rendered it soluble in dilute acids, effectively creating chitosan. primex.issci-hub.st

1894: The name "chitosan" was formally introduced by Hoppe-Seyler. sci-hub.st

The development of methods to break down chitosan into smaller, more soluble oligosaccharides marked a significant advancement in the field. This depolymerization, achieved through either chemical or enzymatic hydrolysis, unlocked the potential for a wider range of biological applications due to the improved physicochemical properties of the resulting oligosaccharides. researchgate.net

Significance of Oligosaccharide Chain Length in Biological Activity

The chain length, or degree of polymerization (DP), of chitosan oligosaccharides is a critical determinant of their biological function. mdpi.com Different chain lengths have been shown to elicit distinct biological responses.

Research has demonstrated that the chain length of COS influences their physicochemical properties, such as their apparent pKa and solubility. mdpi.com For instance, studies have shown that the electrostatic properties of COS can vary significantly with changes in DP, particularly in the range of 5 to 13. mdpi.com

The biological activities of COS are also closely linked to their chain length. For example, in the context of gene delivery, while low molecular weight chitosans have difficulty forming stable complexes, those with a higher DP (≥50) are more effective at forming stable nanoparticles. mdpi.com In plant defense, longer-chain chitin oligomers (n > 4) are recognized by specific receptors to trigger immune responses. nih.gov

The antimicrobial activity of chitosan and its derivatives is also dependent on factors including molecular weight and the type of microorganism. nih.gov Furthermore, compared to high molecular weight chitosan, COS often exhibit enhanced anti-inflammatory and immunomodulatory activities due to their better solubility and absorbability. nih.gov

Properties

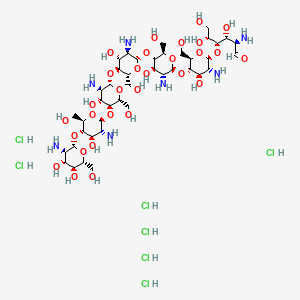

Molecular Formula |

C42H86Cl7N7O29 |

|---|---|

Molecular Weight |

1401.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;heptahydrochloride |

InChI |

InChI=1S/C42H79N7O29.7ClH/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37;;;;;;;/h1,9-42,51-66H,2-8,43-49H2;7*1H/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-;;;;;;;/m0......./s1 |

InChI Key |

LZTOWEFZDLXZFB-KWMOADEZSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Structural Analysis of Chitoheptaose Heptahydrochloride

Enzymatic Depolymerization Techniques for Controlled Production

Enzymatic methods offer a precise and environmentally friendly approach to producing specific chitooligosaccharides (COS), including chitoheptaose (B12385539). researchgate.net The selection of the appropriate enzyme and substrate is crucial for directing the synthesis towards the desired product. mdpi.com

Utilizing Chitinases and Chitosanases for Specific Oligomer Generation

The enzymatic depolymerization of chitin (B13524) and chitosan (B1678972) is primarily achieved through the action of chitinases and chitosanases. mdpi.com These enzymes exhibit distinct specificities that can be leveraged to generate oligosaccharides of defined lengths.

Chitinases (EC 3.2.1.14) are glycoside hydrolases that cleave the β-1,4-glycosidic bonds in chitin. researchgate.netmdpi.com They are categorized into different families, such as GH18 and GH19, which display different substrate requirements. For instance, GH18 chitinases typically require an N-acetyl-D-glucosamine (GlcNAc) residue at the -1 subsite, resulting in COS with GlcNAc at their reducing ends. mdpi.com Chitosanases (EC 3.2.1.132), on the other hand, hydrolyze the glycosidic linkages in chitosan, a deacetylated derivative of chitin. csic.es

The controlled hydrolysis of chitin or chitosan with specific enzymes can yield various types of COS, including fully acetylated (faCOS), partially acetylated (paCOS), and fully deacetylated (fdCOS). mdpi.comresearchgate.net By carefully selecting the enzyme and the degree of deacetylation of the chitosan substrate, it is possible to produce specific oligomers like chitoheptaose. For example, the chitinase (B1577495) Chit42 from Trichoderma harzianum has been shown to produce partially acetylated chitooligosaccharides. researchgate.netcsic.es

Optimization of Bioreactor Systems for Chitoheptaose Synthesis

For large-scale and efficient production of chitoheptaose, the optimization of bioreactor systems is essential. Fed-batch fermentation is a commonly employed technique to achieve high yields of recombinant enzymes, such as chitinases, which are then used for the hydrolysis of the substrate. For example, the expression of chitinase Chit42 in Pichia pastoris using fed-batch fermentation has been reported to reach yields of approximately 3 g/L. researchgate.netcsic.es

Key parameters for optimization in a bioreactor system include:

Enzyme and Substrate Concentration: The ratio of enzyme to substrate influences the rate of hydrolysis and the profile of the resulting oligosaccharides.

pH and Temperature: These parameters must be maintained at the optimal conditions for the specific enzyme being used to ensure maximum activity and stability.

Reaction Time: The duration of the enzymatic reaction determines the extent of depolymerization and the size of the final oligosaccharide products.

Immobilization of the enzymes within the bioreactor is another strategy that can enhance the efficiency and reusability of the biocatalyst, although challenges related to the low solubility of chitin and chitosan need to be addressed. mdpi.com

Chemical Synthesis Approaches for Chitoheptaose Oligosaccharides

While enzymatic methods are prevalent, chemical synthesis provides an alternative route for producing well-defined chitooligosaccharides. researchgate.net These methods often involve a series of protection, glycosylation, and deprotection steps. A common strategy employs a monosaccharide or disaccharide donor and a suitable acceptor to progressively build the oligosaccharide chain. researchgate.net

Protecting groups are crucial to ensure regioselectivity during glycosylation. For instance, phthaloyl groups can be used to protect amino functionalities, while benzyl (B1604629) ethers serve as permanent protection for hydroxyl groups. Temporary protecting groups, such as acetyl or chloroacetyl groups, are employed for hydroxyl groups that need to be selectively deprotected for chain extension. researchgate.net The synthesis of 2-aminoethyl glycosides of chitotriose, chitopentaose, and chitoheptaose has been achieved through the successive extension of the oligosaccharide chain using this approach. researchgate.net

Another chemical method involves the controlled N-acetylation of glucosamine (B1671600) oligomer hydrochlorides under mild conditions to produce partially N-acetylated chitooligosaccharides. researchgate.net The choice of solvent, acetylating agent, and base is critical in controlling the degree and pattern of acetylation. researchgate.net

Spectroscopic and Chromatographic Methods for Characterization and Purity Assessment

Accurate structural characterization and purity assessment are paramount to understanding the structure-function relationships of chitoheptaose. nih.gov A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

High-Resolution Mass Spectrometry in Oligosaccharide Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight and sequence of oligosaccharides. nih.govnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are widely used. researchgate.netnih.gov

LC-MS/MS analysis, particularly with a quadrupole ion trap analyzer, allows for the separation and characterization of chitooligosaccharides with varying degrees of polymerization (DP). nih.gov This technique can distinguish between deacetylated and N-acetylated chitooligosaccharides and provide information on the ratio of acetylation. nih.gov The fragmentation patterns observed in the MS/MS spectra are instrumental in elucidating the structure of the oligosaccharides. nih.gov

Table 1: Key Mass Spectrometry Techniques for Chitoheptaose Analysis

| Technique | Information Provided |

| LC-MS/MS | Separation of oligomers, molecular weight determination, degree of acetylation, fragmentation patterns for structural elucidation. nih.gov |

| MALDI-TOF MS | Rapid determination of molecular weight distribution in a mixture of chitooligosaccharides. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and conformational analysis of oligosaccharides in solution. nih.govcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

¹H NMR and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. core.ac.uknih.gov The chemical shifts (δ) are sensitive to the type of monosaccharide unit, the linkage position, and the anomeric configuration. core.ac.uk

2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and thus determine the sequence and linkage of the monosaccharide units. core.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the oligosaccharide chain. core.ac.uk

Table 2: Common NMR Experiments for Chitoheptaose Structural Analysis

| Experiment | Purpose |

| ¹H NMR | Provides information on the number and chemical environment of protons. core.ac.uk |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. core.ac.uknih.gov |

| COSY | Identifies scalar-coupled protons within the same monosaccharide unit. core.ac.uk |

| HSQC/HMQC | Correlates protons with their directly attached carbons. core.ac.uk |

| HMBC | Correlates protons and carbons that are separated by two or three bonds, crucial for determining glycosidic linkages. core.ac.uk |

| NOESY/ROESY | Identifies protons that are close in space, providing information about the 3D conformation. core.ac.uk |

Advanced Chromatographic Separations for Isomer Resolution

The inherent complexity of chito-oligosaccharide mixtures, which often contain a range of oligomers with varying degrees of polymerization (DP) and acetylation (DA), necessitates the use of advanced and highly selective separation techniques. The resolution of chitoheptaose isomers, particularly those with the same DP but different acetylation patterns, presents a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chito-oligosaccharides. Due to the polar and hydrophilic nature of these compounds, conventional reversed-phase HPLC often provides inadequate retention and separation. mdpi.com Therefore, specialized HPLC modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are predominantly employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. researchgate.net This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the hydrophilic analytes between this layer and the bulk mobile phase. researchgate.net More hydrophilic compounds, like chito-oligosaccharides, are more strongly retained.

The separation of chito-oligosaccharides in HILIC is primarily influenced by the degree of polymerization; a linear relationship often exists between the logarithm of the retention time and the DP. For instance, in the analysis of N-acetyl-chito-oligosaccharides, as the DP increases, so does the retention time. This allows for the effective separation of chito-oligosaccharides based on their chain length.

The resolution of isomers with the same DP but different patterns of N-acetylation is more complex. These isomers have very similar physicochemical properties, making their separation challenging. However, HILIC coupled with mass spectrometry (HILIC-MS) has proven to be a powerful tool for this purpose. The subtle differences in the polarity and hydrogen bonding capacity of these isomers can lead to slight variations in their retention on a HILIC column, which, when combined with the mass-to-charge ratio information from the mass spectrometer, allows for their differentiation and identification. For example, studies on partially acetylated chitosan tetramers have successfully demonstrated the separation of different acetylation isomers using HILIC-ESI-MS.

Interactive Data Table: HPLC Separation of N-acetyl-chito-oligosaccharides

The following table illustrates the effect of mobile phase composition on the retention times of N-acetyl-chito-oligosaccharides.

| Degree of Polymerization (DP) | Mobile Phase: 80% Acetonitrile / 20% Water (retention time, min) | Mobile Phase: 75% Acetonitrile / 25% Water (retention time, min) | Mobile Phase: 70% Acetonitrile / 30% Water (retention time, min) |

| 1 (GlcNAc) | 8.42 | 5.73 | 4.93 |

| 2 ((GlcNAc)₂) | 16.63 | 8.40 | 6.84 |

| 3 ((GlcNAc)₃) | 32.95 | 12.00 | 9.21 |

| 4 ((GlcNAc)₄) | 70.53 | 17.87 | 12.25 |

| 5 ((GlcNAc)₅) | - | 25.50 | 16.20 |

| 6 ((GlcNAc)₆) | - | 38.20 | 21.50 |

Data sourced from a study on the HPLC analysis of N-acetyl-chito-oligosaccharides.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is another effective technique for separating chito-oligosaccharides. This method separates molecules based on their net charge. Since the amino groups in the glucosamine units of chitosan are protonated at acidic pH, chito-oligosaccharides are positively charged. The strength of this positive charge depends on the degree of polymerization and the degree of acetylation (as acetylated units are neutral). This charge difference allows for their separation on a cation-exchange column.

Interactive Data Table: Ion-Exchange Chromatography of Chitosan Oligomers

The retention times of fully deacetylated chitosan oligomers on an ion-exchange column are presented below.

| Degree of Polymerization (DP) | Retention Time (min) |

| 2 (Chitobiose) | 5.56 |

| 3 (Chitotriose) | 6.43 |

| 4 (Chitotetraose) | 7.54 |

| 5 (Chitopentaose) | 9.01 |

| 6 (Chitohexaose) | 10.83 |

Data sourced from a study on the separation of chitosan oligomer standards.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. CE offers several advantages for the analysis of chito-oligosaccharides, including high efficiency, short analysis times, and minimal sample consumption. mdpi.com

For the analysis of chito-oligosaccharides, which often lack a UV-absorbing chromophore, derivatization with a fluorescent tag is commonly employed. A widely used fluorophore is 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.gov The derivatized oligosaccharides can then be detected with high sensitivity using laser-induced fluorescence (LIF). nih.gov

The separation in CE is based on the charge-to-size ratio of the analytes. In the case of partially acetylated chito-oligosaccharides, isomers with the same degree of polymerization but different numbers of acetyl groups will have different net charges and, consequently, different electrophoretic mobilities, allowing for their resolution. A study successfully developed a CE-LIF method for the simultaneous analysis of small chitin and chitosan oligosaccharides using an 80 mM borate (B1201080) buffer at pH 8.4. nih.gov This technique has been instrumental in analyzing complex mixtures of oligo-chitosans and determining changes in their deacetylation profiles. nih.gov

Molecular Mechanisms of Action and Biological Signaling Pathways Mediated by Chitoheptaose Heptahydrochloride

Oxidative Stress Regulation and Antioxidant Pathways

Chitoheptaose (B12385539) has demonstrated significant antioxidant properties, contributing to the maintenance of cellular health by counteracting the damaging effects of oxidative stress. mdpi.comnih.govnih.govnih.gov This is a critical function, as excessive reactive oxygen species (ROS) can lead to cellular damage and has been implicated in the pathogenesis of numerous diseases. The antioxidant capacity of chitoheptaose is multifaceted, involving both direct neutralization of ROS and the enhancement of the cell's endogenous antioxidant defense systems.

Elucidation of Reactive Oxygen Species (ROS) Scavenging Mechanisms

The chemical structure of chitoheptaose is fundamental to its direct ROS scavenging capabilities. The presence of hydroxyl and amino groups on the glucosamine (B1671600) units is thought to be the primary reason for its antioxidant activity. mdpi.com These functional groups can donate hydrogen atoms to unstable free radicals, thereby neutralizing them and preventing them from causing oxidative damage to vital cellular components such as DNA, proteins, and lipids. mdpi.comresearchgate.net This mechanism of action allows chitoheptaose to effectively scavenge various types of ROS, including hydroxyl and superoxide (B77818) anion radicals. mdpi.com

Studies on related chitooligosaccharides have shown that their scavenging activity is dependent on the degree of polymerization and the presence of free amino groups, which can react with free radicals to form stable macromolecular radicals. mdpi.comresearchgate.net This direct interaction interrupts the chain reactions of free radicals, a key feature of oxidative stress.

Modulatory Effects on Cellular Redox Homeostasis

Beyond direct scavenging, chitoheptaose plays a crucial role in modulating the cell's internal antioxidant environment, a state known as redox homeostasis. nih.govresearchgate.netmdpi.com It achieves this by bolstering the endogenous antioxidant defense systems. Research has shown that treatment with chitooligosaccharides can lead to a significant increase in the activity of key antioxidant enzymes. scielo.br These enzymes are the body's primary defense against oxidative stress and include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). scielo.br

SOD is responsible for converting the highly reactive superoxide radical into hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPx. frontiersin.orgnih.govfrontiersin.org By enhancing the activity of these enzymes, chitoheptaose helps to maintain a balanced redox state within the cell, protecting it from the detrimental effects of ROS accumulation. This indirect antioxidant mechanism highlights the compound's ability to not only react with existing free radicals but also to fortify the cell's natural defenses against future oxidative challenges.

Immunomodulation and Anti-inflammatory Mechanisms

Chitoheptaose exhibits potent immunomodulatory and anti-inflammatory effects, primarily by influencing the behavior of immune cells and the signaling pathways that govern the inflammatory response. mdpi.comnih.govnih.govnih.gov This is particularly relevant in conditions where the immune system is dysregulated, leading to chronic inflammation.

Interaction with Pattern Recognition Receptors (PRRs), including Toll-like Receptors (TLRs)

A key aspect of chitoheptaose's immunomodulatory function lies in its interaction with pattern recognition receptors (PRRs) on the surface of immune cells. researchgate.netnih.govsemanticscholar.orgmdpi.com PRRs, such as Toll-like receptors (TLRs), are crucial for the innate immune system's ability to recognize and respond to pathogens and cellular damage. nih.govsemanticscholar.orgmdpi.com

Studies on chitooligosaccharides have revealed that they can modulate TLR signaling. mdpi.comnih.govnih.gov Specifically, chitoheptaose and its related compounds have been shown to down-regulate the expression of TLR2 on macrophages. mdpi.comnih.gov Furthermore, there is evidence that these oligosaccharides can interact with TLR4, another important TLR involved in the inflammatory response to bacterial components like lipopolysaccharide (LPS). nih.govresearchgate.net By interacting with these receptors, chitoheptaose can influence the downstream signaling cascades that lead to the production of inflammatory mediators, effectively dampening an overactive inflammatory response. Molecular docking studies have suggested that chitooligosaccharides may interfere with the dimerization of TLR2/4 and the recognition of LPS by TLR4, thereby attenuating the subsequent signaling. mdpi.comnih.gov

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Networks

Chitoheptaose has a profound impact on the production of cytokines, the signaling proteins that orchestrate the immune response. nih.govnih.govfrontiersin.orgresearchgate.net Research has consistently shown that chitoheptaose and other chitooligosaccharides can significantly inhibit the release of pro-inflammatory cytokines in response to inflammatory stimuli like LPS. mdpi.comnih.govnih.govmdpi.comnih.govnih.govmdpi.com

The production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) has been shown to be markedly reduced in macrophages treated with chitooligosaccharides. mdpi.comnih.govmdpi.comnih.govnih.govmdpi.com This inhibitory effect on pro-inflammatory cytokine production is a cornerstone of chitoheptaose's anti-inflammatory properties. Conversely, some studies suggest that chitooligosaccharides may enhance the production of certain anti-inflammatory or immunomodulatory cytokines, such as IL-10, contributing to a more balanced immune response. nih.gov

Effects of Chitooligosaccharides on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulus | Effect of Chitooligosaccharide Treatment | Reference |

|---|---|---|---|---|

| TNF-α | RAW 264.7 Macrophages | LPS | Significant reduction in production | mdpi.comnih.govmdpi.com |

| IL-6 | RAW 264.7 Macrophages | LPS | Significant reduction in production | mdpi.comnih.govmdpi.com |

| IL-1β | RAW 264.7 Macrophages | LPS | Significant reduction in production | mdpi.comnih.govnih.govmdpi.com |

Influence on Key Inflammatory Signaling Pathways (e.g., NF-κB pathway)

The anti-inflammatory effects of chitoheptaose are mediated through its influence on critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.comnih.govnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Multiple studies have demonstrated that chitooligosaccharides can inhibit the activation of the NF-κB pathway. mdpi.comnih.govmdpi.comnih.govmdpi.comsemanticscholar.orgdntb.gov.ua The mechanism of inhibition involves preventing the degradation of the inhibitor of NF-κB (IκBα) and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.govmdpi.com By keeping NF-κB sequestered in the cytoplasm, chitoheptaose effectively halts the transcription of its target pro-inflammatory genes. This inhibition of the NF-κB signaling cascade is a key molecular event that underpins the broad anti-inflammatory and immunomodulatory activities of chitoheptaose.

Modulation of NF-κB Signaling by Chitooligosaccharides

| Signaling Molecule | Effect of Chitooligosaccharide Treatment | Downstream Consequence | Reference |

|---|---|---|---|

| p-IκBα | Reduced phosphorylation | Inhibition of IκBα degradation | mdpi.com |

| p65 (nuclear) | Reduced nuclear translocation | Decreased transcription of pro-inflammatory genes | nih.govmdpi.comdntb.gov.ua |

| iNOS | Decreased expression | Reduced nitric oxide production | mdpi.comnih.gov |

Anti-Apoptotic Cellular Processes and Survival Pathways Mediated by Chitoheptaose (Heptahydrochloride)

Mechanisms of Apoptosis Inhibition in Cellular Models

Chitoheptaose has demonstrated significant anti-apoptotic properties in various cellular and experimental models. nih.govnih.gov The primary mechanism of this inhibition involves the modulation of key proteins and signaling pathways that regulate programmed cell death. In models of myocarditis, chitoheptaose treatment has been shown to exert higher anti-apoptotic effects compared to other chitosan (B1678972) oligosaccharides (COS) of shorter chain lengths. nih.gov

The inhibition of apoptosis by chitoheptaose is linked to its ability to influence the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.com Chitoheptaose helps to shift the balance towards cell survival by altering the expression of these key regulators. While specific studies on chitoheptaose detail its effects in broader terms, related compounds have been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov This change in the Bax/Bcl-2 ratio is critical, as it prevents the permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. mdpi.com

Once the mitochondrial membrane is compromised, cytochrome c is released into the cytoplasm, which then activates a cascade of cysteine-aspartic proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3. nih.gov These caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Research on COS indicates that their anti-apoptotic function can involve the suppression of this cascade, preventing the activation of caspase-9 and caspase-3. nih.gov In a rat model of myocarditis, chitoheptaose demonstrated superior anti-apoptotic activity, suggesting a potent ability to interfere with these cell death pathways. nih.gov

The table below summarizes the observed effects of chitoheptaose and related chitosan oligosaccharides on key molecular markers of apoptosis in experimental settings.

| Experimental Model | Key Apoptotic Marker | Observed Effect with COS Treatment | Reference |

| Rat Myocarditis Model | Apoptotic Activity | Chitoheptaose showed higher anti-apoptotic properties than other COS. | nih.gov |

| Hepatocellular Carcinoma Cells (HepG2) | Bcl-2 (Anti-apoptotic) | Expression Increased (with Chitopentaose) | nih.gov |

| Hepatocellular Carcinoma Cells (HepG2) | Bax (Pro-apoptotic) | Expression Decreased (with Chitopentaose) | nih.gov |

| Hepatocellular Carcinoma Cells (HepG2) | Cytochrome c | Release into cytoplasm reduced (with Chitopentaose) | nih.gov |

| Hepatocellular Carcinoma Cells (HepG2) | Cleaved Caspase-9 | Activation reduced (with Chitopentaose) | nih.gov |

| Hepatocellular Carcinoma Cells (HepG2) | Cleaved Caspase-3 | Activation reduced (with Chitopentaose) | nih.gov |

Crosstalk between Apoptotic and Oxidative Stress Pathways

A significant interplay exists between oxidative stress and apoptosis, where one can induce and potentiate the other. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to detoxify these reactive products with antioxidants. An excessive accumulation of ROS and RNS can damage cellular components like lipids, proteins, and DNA, triggering apoptotic cell death. nih.gov

Chitoheptaose intervenes directly in this crosstalk primarily through its potent antioxidant activity. nih.gov It has a high capability for scavenging ROS and RNS, thereby protecting cells from the oxidative damage that often initiates the apoptotic cascade. nih.gov In cellular models, oxidative stress is known to activate signaling pathways, such as those involving p38 MAP kinase and JNK, which can promote apoptosis. nih.gov By reducing the levels of ROS and RNS, chitoheptaose can prevent the activation of these stress-induced pathways.

The connection is bidirectional; apoptotic processes can also lead to increased ROS production, particularly through mitochondrial dysfunction, creating a vicious cycle that accelerates cell death. nih.gov Chitoheptaose helps to break this cycle. Studies in a rat model of myocarditis found a strong correlation between the levels of ROS/RNS and cardiac parameters, suggesting that the cardioprotective function of chitoheptaose is exerted by mitigating oxidative stress. nih.gov By preventing the initial oxidative damage, chitoheptaose effectively suppresses a major trigger for the inflammatory and apoptotic pathways, highlighting a crucial link between its antioxidant and anti-apoptotic functions. nih.gov

Cardioprotective Effects in Experimental Models

Investigation of Cellular and Molecular Targets in Cardiac Health

Chitoheptaose has been identified as a promising agent for promoting heart rehabilitation, with its cardioprotective effects investigated in a rat model of experimental autoimmune myocarditis. nih.govnih.gov Myocarditis, an inflammation of the heart muscle, can lead to dilated cardiomyopathy and significant cardiac morbidity and mortality. nih.gov The therapeutic effects of chitoheptaose in this model are attributed to its influence on several cellular and molecular targets critical to cardiac health.

In the myocarditis model, chitoheptaose treatment led to a significant reduction in pathological scores and the infiltration of inflammatory cells into the heart tissue when compared to other chitosan oligosaccharides. nih.gov This points to a direct effect on modulating the inflammatory response within the myocardium.

At the molecular level, the primary targets of chitoheptaose's cardioprotective action are related to oxidative stress and apoptosis. The compound effectively scavenges ROS and RNS, which are known to be key mediators of cardiac damage in myocarditis. nih.govnih.gov Furthermore, chitoheptaose demonstrated superior anti-apoptotic properties compared to other tested COS, indicating its ability to protect cardiomyocytes from programmed cell death, a critical factor in preserving cardiac function during inflammatory disease. nih.gov The biological activity of COS was found to be size-dependent, with chitoheptaose being among the most potent of the oligosaccharides tested. nih.gov

The table below details the findings from the experimental myocarditis model.

| Experimental Model | Parameter Investigated | Effect of Chitoheptaose Treatment | Reference |

| Rat Myocarditis Model | Pathological Scores | Significantly reduced compared to other COS | nih.gov |

| Rat Myocarditis Model | Inflammatory Cell Infiltration | Reduced | nih.gov |

| Rat Myocarditis Model | Oxidative Stress (ROS/RNS) | High scavenging capability; levels reduced | nih.gov |

| Rat Myocarditis Model | Apoptotic Activity | Highest anti-apoptotic properties among tested COS | nih.gov |

Synergistic Contributions of Antioxidant, Anti-inflammatory, and Anti-apoptotic Activities to Cardioprotection

The cardioprotective effects of chitoheptaose are not the result of a single mechanism but rather the synergistic interplay of its antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govnih.gov These three functions are intricately linked and work in concert to protect the heart from the damage induced by myocarditis. nih.gov

The process begins with the compound's potent antioxidant action. By scavenging ROS and RNS, chitoheptaose reduces the initial oxidative stress, which is a primary trigger for both inflammation and apoptosis in cardiac tissue. nih.gov This reduction in oxidative damage limits the activation of pro-inflammatory signaling pathways.

Consequently, the anti-inflammatory activity of chitoheptaose leads to a decrease in the infiltration of inflammatory cells into the myocardium. nih.gov This is crucial because a sustained inflammatory response can cause further damage to cardiomyocytes and the surrounding tissue. By dampening inflammation, chitoheptaose reduces a major stimulus for apoptosis.

Finally, the direct anti-apoptotic effects of chitoheptaose, likely mediated through the regulation of the Bcl-2 family proteins and caspase cascades, ensure the survival of cardiomyocytes that might otherwise be destined for cell death. nih.govnih.gov By preserving the heart muscle cells, chitoheptaose helps maintain cardiac structure and function.

In essence, chitoheptaose creates a multi-pronged defense for the heart. It neutralizes the initial biochemical insult (oxidative stress), calms the subsequent cellular immune response (inflammation), and directly prevents the execution of the cellular death program (apoptosis). This combination of activities provides a comprehensive cardioprotective shield, promoting rehabilitation in the context of myocarditis. nih.gov

Chitoheptaose Heptahydrochloride in Plant Physiology and Defense Signaling

Promotion of Plant Growth and Photosynthetic Efficiency

Chitoheptaose (B12385539) is recognized for its ability to act as a biostimulant, enhancing plant development from the seedling stage. This effect is intrinsically linked to its capacity to improve the photosynthetic machinery, leading to more efficient energy conversion and biomass production.

Research has demonstrated that chito-oligosaccharides (COS) can significantly promote plant growth, with the degree of polymerization (DP) being a critical factor in their efficacy. Studies on wheat seedlings have identified chitoheptaose (DP=7) as having the optimal activity among various chitooligomers for stimulating growth. researchgate.netnih.gov Treatment with chitoheptaose leads to marked improvements in key growth parameters, including the fresh and dry mass of both shoots and roots. researchgate.net

Table 1: Effect of Chitoheptaose on Growth and Biochemical Parameters of Wheat Seedlings

| Parameter | Improvement after Chitoheptaose Treatment | Reference |

|---|---|---|

| Soluble Sugar Content | ▲ 59.4% | researchgate.net |

| Soluble Protein Content | ▲ 22.0% | researchgate.net |

| Proline Content (under salt stress) | ▲ 43.6% - 70.2% | acs.org |

The growth-promoting effects of chitoheptaose are strongly supported by its positive influence on photosynthesis. Treatment with chitoheptaose has been shown to increase the total chlorophyll (B73375) content in wheat leaves by 20.3%, enhancing the plant's capacity for light absorption. researchgate.net This leads to a significant enhancement of the net photosynthetic rate. researchgate.net

Table 2: Effect of Chitoheptaose on Photosynthetic Efficiency Parameters in Wheat Seedlings

| Photosynthetic Parameter | Change after Chitoheptaose Treatment | Reference |

|---|---|---|

| Total Chlorophyll Content | ▲ 20.3% | researchgate.net |

| Net Photosynthetic Rate | Significantly Enhanced | researchgate.net |

| Fv/Fo (Max. Photochemical Yield) | ▲ 11.0% | researchgate.net |

| qP (Photochemical Quenching) | ▲ 18.6% | researchgate.net |

Elicitation of Plant Defense Responses

Beyond its role as a growth promoter, chitoheptaose is a potent elicitor that activates the plant's innate immune system. By mimicking molecular patterns associated with pathogens, it primes the plant for a more rapid and robust defense response upon actual attack.

Chitin (B13524) fragments are classic microbe-associated molecular patterns (MAMPs) that plants recognize to initiate defense. Chitoheptaose, as a specific chitin oligomer, is perceived by pattern recognition receptors (PRRs) on the plant cell surface, such as CEBiP in rice and LYK5/CERK1 in Arabidopsis. pnas.orgresearchgate.netmdpi.com This recognition event triggers downstream signaling cascades that can lead to two major forms of systemic immunity: Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). doraagri.comchitolytic.commdpi.com

SAR provides long-lasting, broad-spectrum resistance and is classically mediated by the signaling molecule salicylic (B10762653) acid (SA). mdpi.comnih.gov ISR is typically dependent on the hormones jasmonic acid (JA) and ethylene (B1197577) (ET). mdpi.com The application of chito-oligosaccharides can activate these pathways, preparing the entire plant to withstand subsequent infections. nih.govresearchgate.net Interestingly, studies in Arabidopsis have shown the signaling to be complex; while the induction of some chitin-responsive defense genes depends on the SA or JA pathways, others appear to be regulated independently, suggesting chitoheptaose can influence multiple branches of the plant immune network. apsnet.orgresearchgate.net

A key outcome of defense activation by chitoheptaose is the production of antimicrobial compounds. N-acetylchitoheptaose has been identified as a powerful elicitor of phytoalexins—low molecular weight antimicrobial compounds synthesized by plants in response to infection—in rice cell cultures. oup.comresearchgate.net Research shows that oligomers with a chain length of six or more are required for this induction, with the heptamer being particularly effective. oup.com Furthermore, chitoheptaose can work in concert with other elicitors derived from fungal cell walls to synergistically enhance phytoalexin production, indicating a sophisticated system of signal integration. researchgate.net

Beyond phytoalexins, chitoheptaose treatment stimulates the broader phenylpropanoid pathway, leading to the accumulation of other protective secondary metabolites. researchgate.net This includes the reinforcement of cell walls through the deposition of lignin, which creates a physical barrier against pathogen invasion. doraagri.com In specialized cases, such as in cell cultures of Taxus cuspidata, chitoheptaose has been found to markedly boost the production of the high-value anticancer compound paclitaxel, a complex secondary metabolite. jmp.ir

The perception of chitoheptaose at the cell surface triggers rapid and specific changes in gene expression. In rice cells, N-acetylchitoheptaose induces the transcription of novel "early responsive" genes, designated EL2 and EL3, within minutes of application. oup.comapsnet.org The expression of genes encoding key defense-related enzymes, such as Phenylalanine Ammonia-Lyase (PAL), is also swiftly upregulated. oup.comapsnet.org This rapid genetic reprogramming is mediated by signaling cascades involving protein phosphorylation. researchgate.netapsnet.org

In the model plant Arabidopsis, treatment with chitin heptamers induces the expression of a suite of defense-related genes, including those encoding a lectin-like protein, a zinc finger protein, and a Mitogen-Activated Protein Kinase (AtMPK3), which is a central component of defense signaling. apsnet.orgresearchgate.net The receptor gene itself, such as CEBiP in rice, can also be upregulated by elicitor treatment, suggesting a feedback loop that "sensitizes" the plant, amplifying its ability to perceive and respond to subsequent threats. pnas.org

Table 3: Defense-Related Genes and Pathways Activated by Chitoheptaose

| Plant System | Activated Genes / Pathways | Response Time | Reference |

|---|---|---|---|

| Rice | EL2, EL3, PAL | Minutes | oup.comapsnet.org |

| Rice | Phytoalexin Biosynthesis | Hours | oup.comresearchgate.net |

| Arabidopsis | Lectin-like protein, Zinc finger protein, AtMPK3 | Minutes to Hours | apsnet.orgresearchgate.net |

| Taxus cuspidata | Paclitaxel Biosynthesis | Days | jmp.ir |

4 Applications as a Biostimulant and Plant Activator in Crop Science

Chitoheptaose, a specific oligosaccharide derived from chitin, and its heptahydrochloride salt, are gaining recognition in crop science for their roles as potent biostimulants and plant activators. These compounds leverage the plant's innate immune system, triggering a cascade of defense responses that can lead to enhanced growth, improved stress tolerance, and increased resistance to pathogens. nih.govnotulaebiologicae.ro This approach represents a sustainable strategy in agriculture, aiming to bolster plant health and productivity by stimulating natural physiological processes. notulaebiologicae.rosld.cu

The application of chitin-derived oligosaccharides like chitoheptaose is founded on their ability to be recognized by plant cells as pathogen-associated molecular patterns (PAMPs). mdpi.commdpi.com This recognition initiates a defense signaling pathway, preparing the plant to fend off potential threats. pnas.orgnih.gov Research has demonstrated that pretreatment of plants with such oligosaccharides can enhance their resistance to a variety of pathogens. nih.govnih.gov

Detailed Research Findings

The efficacy of chitoheptaose and related chitosan (B1678972) derivatives as biostimulants has been documented across various studies, showcasing their positive impact on plant growth, physiology, and defense mechanisms.

Induction of Defense Responses:

Chitin fragments, including chitoheptaose, are recognized by specific receptors on the plant cell surface, such as LysM receptor-like kinases (LYKs). mdpi.comnih.gov This binding event triggers a signaling cascade that leads to the activation of defense-related genes and the production of protective compounds. nih.govmdpi.com In Arabidopsis, the receptor kinase AtLYK5 has been identified as a primary chitin receptor, forming a complex with another kinase, AtCERK1, to initiate immune signaling. elifesciences.orgfrontiersin.org This signaling involves the activation of mitogen-activated protein kinases (MAPKs) and the synthesis of defense-related hormones like jasmonic acid. mdpi.comelifesciences.org

Studies have shown that pretreatment with chitooctaose, a similar chitooligosaccharide, enhances resistance to the fungal pathogen Alternaria brassicicola in wild-type Arabidopsis plants. elifesciences.org This induced resistance is a hallmark of plant activators, which prime the plant's defense system for a more rapid and robust response to subsequent pathogen attacks.

Enhancement of Plant Growth and Yield:

Beyond defense activation, chitosan and its derivatives have been shown to directly promote plant growth and yield. nih.govresearchgate.net These effects are attributed to several factors, including:

Improved Nutrient Uptake: Chitosan nanoparticles have been observed to increase the uptake of essential nutrients such as nitrogen (N), phosphorus (P), and potassium (K). researchgate.net

Enhanced Photosynthesis: An increase in chlorophyll content and photosynthetic efficiency has been reported in plants treated with chitosan. researchgate.net

Stimulation of Growth-Promoting Bacteria: Chitosan can foster symbiotic relationships with beneficial rhizobacteria, which in turn can improve germination rates and nutrient availability. nih.govresearchgate.net

Research on various crops has substantiated these claims. For instance, chitosan treatments have been found to positively affect the growth and yield of drought-stressed rice plants. mdpi.com In coffee seedlings, chitosan nanoparticles led to a significant increase in chlorophyll content and photosynthesis intensity. researchgate.net Similarly, studies on tomato plants have demonstrated that chitosan can increase yield. mdpi.com

The following interactive table summarizes key research findings on the effects of chitosan and its derivatives as biostimulants in different crops.

| Crop | Observed Effects | Reference |

| Tomato | Increased yield, suppression of root rot caused by Fusarium oxysporum | nih.govmdpi.com |

| Rice | Improved growth and yield under drought stress | mdpi.com |

| Coffee | Enhanced chlorophyll content, photosynthesis intensity, and nutrient uptake | researchgate.net |

| Strawberry | Stimulated vegetative growth and yield, increased fruit shelf life | mdpi.com |

| Chickpea | Acts as a plant growth promoter, increases yields, and protects against pathogens | sld.cu |

| Arabidopsis | Enhanced resistance to fungal pathogens after pretreatment with chitooligosaccharides | elifesciences.org |

Table 1. Effects of Chitosan and its Derivatives on Various Crops

Exploration of Antimicrobial and Anti Pathogen Potential of Chitosan Oligosaccharides, with Focus on Chitoheptaose Heptahydrochloride

Direct Antimicrobial Properties against Microorganisms

Chitosan (B1678972) oligosaccharides exhibit direct antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. nih.govnih.gov This activity is influenced by several factors, including the pH of the environment, with greater efficacy observed at lower pH values. nih.govnih.gov

Bacteriostatic and Bactericidal Mechanisms against Bacterial Pathogens

The antimicrobial action of chitosan and its oligosaccharides can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, causing bacterial death. nih.govnih.gov The primary mechanism involves the interaction of the positively charged chitosan molecules with the negatively charged components of the bacterial cell membrane. This interaction can lead to the disruption of the cell membrane, leakage of intracellular components, and ultimately, cell death.

Bacteriostatic effects often result from the inhibition of essential processes like protein synthesis, effectively halting bacterial proliferation and allowing the host's immune system to clear the infection. nih.gov In contrast, bactericidal action involves more severe damage to the bacterial cell, such as the fragmentation of DNA. nih.gov

Table 1: Mechanisms of Action of Chitosan Oligosaccharides

| Mechanism | Description | Effect |

| Cell Membrane Disruption | Electrostatic interaction between positively charged chitosan and negatively charged bacterial cell membranes. | Increased membrane permeability, leakage of intracellular contents. |

| Inhibition of Protein Synthesis | Interference with ribosomal function. | Bacteriostatic |

| Inhibition of DNA/RNA Synthesis | Binding to bacterial DNA and RNA, preventing replication and transcription. | Bacteriostatic/Bactericidal |

| Chelation of Metal Ions | Binding to essential metal ions required for bacterial enzyme activity. | Inhibition of metabolic pathways. |

Antifungal and Antiviral Activities

Beyond their antibacterial properties, chitosan oligosaccharides have demonstrated significant antifungal and antiviral capabilities.

Antifungal Activity: Chito-oligosaccharides are effective against various medically relevant yeasts. nih.gov The antifungal action is often fungicidal, causing cell disruption after adsorbing to the fungal cell surface. nih.gov The efficacy of this action can be dose-dependent and is influenced by the pH of the surrounding medium. nih.gov

Antiviral Activity: Chitosan and its derivatives have shown antiviral effects against several human viruses. nih.gov The mechanisms of viral inhibition can include preventing viral entry and replication within host cells. nih.gov For instance, chitosan nanoparticles have been shown to inhibit the hepatitis C virus. nih.gov Furthermore, certain chitosan derivatives can reduce the replication of viruses like the influenza virus. nih.govmdpi.com

Modulation of Pathogen Virulence Factors and Biofilm Formation

In addition to directly killing or inhibiting microbial growth, chitoheptaose (B12385539) and other chitosan oligosaccharides can combat pathogens by interfering with their virulence factors and ability to form biofilms.

Virulence Factors: Pathogens produce various molecules, known as virulence factors, that contribute to their ability to cause disease. nih.govnih.govplos.org These can include toxins, enzymes, and cell surface components that facilitate host colonization and immune evasion. plos.org Research suggests that chitosan can modulate the expression of these virulence factors, thereby reducing the pathogenicity of the invading organism. nih.gov

Biofilm Formation: Many pathogenic bacteria form biofilms, which are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). youtube.commdpi.com This matrix protects the bacteria from antibiotics and the host immune system, making biofilm-related infections particularly difficult to treat. mdpi.comnih.govmdpi.com Chitosan has been shown to inhibit biofilm formation by various bacteria, including Staphylococcus species. nih.govmdpi.com It can disrupt the integrity of the biofilm matrix and reduce the viability of the embedded bacteria. nih.govmdpi.com

Table 2: Impact of Chitosan on Biofilm Formation

| Stage of Biofilm Formation | Effect of Chitosan |

| Initial Attachment | Prevents bacterial adhesion to surfaces. |

| Microcolony Formation | Disrupts cell-to-cell communication (quorum sensing). |

| Matrix Production | Inhibits the synthesis of extracellular polymeric substances (EPS). |

| Mature Biofilm | Destabilizes the established biofilm structure, promoting its eradication. nih.govmdpi.com |

Role in Combating Antimicrobial Resistance (AMR)

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel therapeutic strategies. nih.govutexas.eduimperial.ac.uknih.govnih.gov Chitosan oligosaccharides, including chitoheptaose, offer a promising avenue in this fight due to their unique mechanisms of action and ability to work in concert with existing antibiotics.

Strategies for Enhancing Efficacy against Drug-Resistant Strains

A key challenge in treating infections caused by drug-resistant bacteria is the presence of resistance mechanisms that neutralize conventional antibiotics. utexas.eduimperial.ac.uk Chitosan's disruptive effect on the bacterial cell membrane can potentially bypass these resistance mechanisms. Furthermore, strategies are being explored to enhance the efficacy of chitosan against these challenging pathogens. One approach involves modifying the structure of chitosan to increase its positive charge and, consequently, its antimicrobial activity.

Synergistic Interactions with Conventional Antimicrobial Agents

A significant advantage of chitosan oligosaccharides is their ability to act synergistically with conventional antimicrobial agents. nih.gov This means that when used in combination, the efficacy of both agents is enhanced, often allowing for lower doses of the conventional antibiotic to be used. For example, chitosan nanoparticles have been shown to re-sensitize multidrug-resistant E. coli to β-lactam antibiotics. nih.gov This synergistic effect can help to overcome existing resistance and extend the lifespan of current antibiotics. imperial.ac.uk

Emerging Research Applications and Future Trajectories for Chitoheptaose Heptahydrochloride

Development of Novel Biosensing Platforms and Diagnostic Tools

The unique molecular recognition capabilities of chitoheptaose (B12385539) are paving the way for its use in the development of highly specific and sensitive biosensing platforms. Biosensors are analytical devices that convert a biological recognition event into a measurable signal, and the ability of chitoheptaose to interact with specific biological targets makes it a prime candidate for the recognition element in such systems. nih.govresearchgate.net

Research has demonstrated that specific chito-oligosaccharides, including N-acetylchitoheptaose, can act as potent elicitors of defense responses in plants by binding to specific receptor proteins. nih.gov For instance, N-acetylchitoheptaose has been shown to specifically enhance cellular responses in rice by interacting with a chimeric receptor, highlighting a highly selective binding event. nih.gov This specific recognition could be harnessed to develop biosensors for detecting plant pathogens or monitoring plant health.

The development of electrochemical biosensors based on chitosan (B1678972) and its derivatives is a rapidly advancing field. nih.govmdpi.commocedes.org These sensors often rely on the immobilization of a biological recognition element, such as an enzyme or antibody, onto an electrode surface. researchgate.netnih.gov The inherent properties of chitoheptaose, such as its positive charge and reactive amine groups, make it an ideal candidate for immobilization onto electrode surfaces, either directly or as part of a composite material. An electrochemical biosensor for cytokinins, for example, has been developed using a receptor domain that binds to the target molecule, leading to a measurable change in the electrochemical signal. nih.gov A similar principle could be applied using chitoheptaose or its binding partners to detect specific analytes.

Table 1: Potential Chitoheptaose-Based Biosensor Configurations

| Biosensor Type | Recognition Element | Transduction Method | Potential Analyte |

| Electrochemical | Chitoheptaose-specific receptor protein | Amperometry/Voltammetry | Fungal pathogens in plants |

| Optical | Fluorescently-labeled chitoheptaose | Fluorescence Resonance Energy Transfer (FRET) | Chitin-degrading enzymes |

| Piezoelectric | Chitoheptaose-functionalized quartz crystal | Mass change detection | Proteins with chitin-binding domains |

Future research in this area will likely focus on the design and fabrication of chitoheptaose-functionalized surfaces for the selective capture of target molecules, leading to the creation of novel diagnostic tools for applications in agriculture, food safety, and environmental monitoring.

Integration into Advanced Biomaterials and Nanotechnology

The biocompatibility, biodegradability, and mucoadhesive properties of chitosan have made it a popular choice for the development of advanced biomaterials. nih.gov Chitoheptaose, as a well-defined derivative, offers the potential to create biomaterials with more precise and reproducible properties.

Nanoparticles for Drug Delivery: Chitosan nanoparticles have been extensively studied as carriers for drug delivery due to their ability to encapsulate and protect therapeutic agents, as well as their capacity to adhere to mucosal surfaces, enhancing drug absorption. ekb.egbiochemjournal.comresearchgate.net The synthesis of chitosan nanoparticles often involves techniques like ionic gelation, where the positively charged chitosan interacts with a negatively charged crosslinking agent. biochemjournal.comresearchgate.net The use of chitoheptaose in place of chitosan could lead to the formation of nanoparticles with a more uniform size distribution and surface charge, which are critical parameters for controlling drug release kinetics and cellular uptake. While specific studies on chitoheptaose nanoparticles are limited, the principles of chitosan nanoparticle formation provide a strong foundation for their development. ekb.egbiochemjournal.com

Hydrogels for Tissue Engineering: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent scaffolds for tissue engineering. nih.govmocedes.orgnih.govnih.govcetjournal.itnih.gov Chitosan-based hydrogels have been explored for applications such as cartilage repair and wound healing. cetjournal.itnih.gov The defined structure of chitoheptaose could be advantageous in creating hydrogels with controlled mechanical properties and degradation rates. By crosslinking chitoheptaose molecules, it may be possible to fabricate hydrogels with a highly defined pore structure, which is crucial for cell infiltration, nutrient transport, and tissue regeneration.

Table 2: Potential Applications of Chitoheptaose in Biomaterials and Nanotechnology

| Application Area | Material Format | Potential Advantage of Using Chitoheptaose |

| Drug Delivery | Nanoparticles | Uniform particle size and surface charge, controlled drug release |

| Tissue Engineering | Hydrogels | Defined pore structure, controlled degradation, enhanced cell interaction |

| Wound Healing | Films and Dressings | Improved biocompatibility, promotion of specific cellular responses |

| Gene Delivery | Polyplexes | Efficient and targeted delivery of nucleic acids |

The future of chitoheptaose in biomaterials lies in exploiting its precise chemical structure to design "smart" materials that can respond to specific biological cues and actively promote tissue regeneration.

Innovative Strategies in Sustainable Agriculture and Environmental Remediation

The agricultural sector is increasingly seeking sustainable solutions to enhance crop production and protect against environmental stressors. Chitoheptaose presents a promising avenue for developing eco-friendly strategies for plant health and environmental management.

Elicitor of Plant Defense Responses: Chitin (B13524) and its oligomers are known to act as potent elicitors, triggering innate immune responses in plants against a wide range of pathogens. frontiersin.orgnih.gov Research has specifically identified N-acetylchitoheptaose as an effective elicitor in rice, enhancing its resistance to the blast fungus Magnaporthe oryzae. nih.gov This suggests that chitoheptaose can be recognized by plant cell receptors, initiating a signaling cascade that leads to the production of defense-related compounds and the reinforcement of cell walls. frontiersin.org The use of chitoheptaose as a plant defense activator could reduce the reliance on synthetic pesticides, offering a more sustainable approach to disease management. nih.gov

Soil Amendment and Crop Growth Promotion: Chitin-containing amendments have been shown to improve soil health by promoting the growth of beneficial microorganisms and suppressing soil-borne pathogens. mdpi.comcetjournal.itnih.gov The enzymatic degradation of chitin in the soil releases chito-oligosaccharides, including chitoheptaose, which can then act as signaling molecules for both plants and microbes. Applying chitoheptaose directly could provide a more targeted and efficient way to stimulate beneficial soil microbial communities and enhance nutrient uptake by plants, leading to improved crop growth and yield. mdpi.comcetjournal.it

Environmental Remediation: The amine groups present in the structure of chitoheptaose give it the potential to chelate heavy metal ions. Chitosan-based materials have been extensively investigated for their ability to remove heavy metals from contaminated water. nih.govnih.govmdpi.com Chitoheptaose, with its high density of amine groups in a soluble form, could be a highly effective agent for the remediation of heavy metal pollution. Its biodegradable nature makes it an environmentally friendly alternative to synthetic chelating agents.

Table 3: Research Findings on Chito-oligosaccharides in Agriculture

| Research Focus | Organism/System | Key Finding | Reference |

| Plant Defense Elicitation | Rice (Oryza sativa) | N-acetylchitoheptaose enhances cellular responses to fungal pathogens. | nih.gov |

| Plant Immunity | Arabidopsis thaliana | Chitin nanofibers induce defense-related gene expression. | frontiersin.orgnih.gov |

| Soil Health | Agricultural Soil | Chitin amendments increase beneficial microbial populations. | mdpi.comcetjournal.itnih.gov |

The development of chitoheptaose-based formulations for seed treatments, foliar sprays, and soil amendments represents a significant future trajectory for sustainable agriculture.

Computational Chemistry and In Silico Modeling for Mechanistic Prediction

Computational chemistry and in silico modeling are powerful tools for predicting the behavior of molecules and their interactions with biological systems, thereby accelerating research and development. nih.govyoutube.comyoutube.com These approaches are particularly valuable for understanding the structure-function relationships of complex carbohydrates like chitoheptaose.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of chitoheptaose in different environments, such as in aqueous solution or in the presence of a biological membrane. nih.govnih.govarxiv.org By simulating the movement of atoms over time, researchers can understand how chitoheptaose folds, interacts with water molecules, and approaches its biological targets. nih.gov Such simulations have been used to study the interactions of chito-oligosaccharides with proteins, revealing the importance of molecular weight and deacetylation patterns in binding affinity.

Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein receptor. nih.gov This method can be employed to screen for potential protein targets of chitoheptaose and to understand the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is crucial for the rational design of chitoheptaose-based drugs and biomaterials.

Quantum Mechanics Studies: Quantum mechanics (QM) calculations can provide a highly accurate description of the electronic structure and reactivity of chitoheptaose. These studies can be used to elucidate the mechanisms of its chemical reactions, such as its role in catalysis or its degradation pathways. While computationally intensive, QM methods can offer fundamental insights that are not accessible through classical simulation methods.

Table 4: In Silico Approaches for Studying Chitoheptaose

| Computational Method | Research Question | Potential Outcome |

| Molecular Dynamics (MD) | How does chitoheptaose behave in solution? | Understanding of conformational flexibility and interactions with the solvent. |

| Molecular Docking | How does chitoheptaose bind to a specific receptor? | Prediction of binding mode and affinity, identification of key interacting residues. |

| Quantum Mechanics (QM) | What is the reaction mechanism of chitoheptaose with an enzyme? | Detailed understanding of electronic changes during a chemical reaction. |

| Coarse-Grained Modeling | How do chitoheptaose molecules self-assemble? | Prediction of the formation of larger structures like nanoparticles. |

The integration of these computational approaches will be instrumental in guiding the experimental design of novel applications for chitoheptaose, ultimately reducing the time and cost of research and development. By predicting its behavior at the molecular level, scientists can more effectively harness the unique properties of this promising chemical compound.

Q & A

Q. What are the established protocols for synthesizing chitoheptaose (heptahydrochloride) with high purity?

Synthesis typically involves controlled hydrolysis of chitosan using specific enzymes (e.g., chitinase) or chemical methods (e.g., HCl hydrolysis) followed by chromatographic purification. Key parameters include reaction time, temperature, and HCl concentration to optimize oligosaccharide chain length. Post-synthesis, purification via size-exclusion chromatography or reverse-phase HPLC is critical to isolate heptamers (DP7) and confirm homogeneity . Analytical validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm molecular structure (C42H79N7O29·7HCl) and degree of acetylation .

Q. How can researchers standardize characterization methods for chitoheptaose (heptahydrochloride) across studies?

Standardization requires:

- Purity assessment : HPLC with refractive index/UV detection (≥95% purity threshold) and comparison to certified reference materials.

- Structural confirmation : Combine <sup>1</sup>H/<sup>13</sup>C NMR for glycosidic linkage analysis and matrix-assisted laser desorption/ionization (MALDI-TOF) MS for molecular weight validation.

- Batch consistency : Use identical hydrolysis conditions and validate with interlaboratory reproducibility tests .

Q. What are the primary challenges in maintaining chitoheptaose stability during in vitro experiments?

Degradation risks arise from pH fluctuations, temperature, and enzymatic activity. Mitigation strategies include:

- Storing lyophilized samples at -20°C in anhydrous conditions.

- Preparing fresh solutions in neutral buffers (e.g., PBS, pH 7.4) to prevent acid-catalyzed hydrolysis.

- Including stability controls (e.g., HPLC time-course analysis) in experimental designs .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Discrepancies may stem from:

- Sample heterogeneity : Variability in degree of polymerization (DP), acetylation, or contaminants. Validate DP via MS and acetylation via FTIR.

- Experimental models : Cell line-specific responses (e.g., RAW 264.7 macrophages vs. primary cells) or dose-dependent effects. Perform dose-response curves (e.g., 1–100 µg/mL) and compare across models.

- Mechanistic ambiguity : Use transcriptomic/proteomic profiling to identify signaling pathways (e.g., NF-κB vs. MAPK) and validate with inhibitors/knockout models .

Q. What methodological considerations are critical for designing in vivo studies with chitoheptaose (heptahydrochloride)?

- Dosage optimization : Conduct pharmacokinetic studies to determine bioavailability and tissue distribution (e.g., fluorescent labeling with Cy5.5).

- Ethical compliance : Adhere to OECD/ICH guidelines for animal welfare and include sham controls.

- Endpoint selection : Use biomarkers (e.g., TNF-α, IL-6 for inflammation) and histopathology to correlate bioactivity with molecular mechanisms .

Q. How can researchers resolve challenges in quantifying chitoheptaose in complex biological matrices?

Develop LC-MS/MS methods with isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled chitoheptaose) to enhance specificity. Validate recovery rates (>80%) in plasma/tissue homogenates and account for matrix effects via standard addition curves .

Q. What statistical approaches are recommended for analyzing dose-dependent or time-course data in chitoheptaose studies?

- Non-linear regression : Fit dose-response data to Hill or logistic models (e.g., EC50 calculation).

- Longitudinal analysis : Use mixed-effects models for time-course experiments (e.g., repeated-measures ANOVA).

- Power analysis : Predefine sample sizes (n ≥ 6) to ensure statistical robustness .

Data Interpretation & Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

- Detailed metadata : Report batch-specific parameters (e.g., hydrolysis time, HCl concentration).

- Open-access repositories : Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in platforms like Zenodo or Figshare.

- Reagent validation : Specify suppliers and lot numbers for enzymes/chemicals (e.g., chitinase from Streptomyces griseus) .

Q. What steps are necessary to validate chitoheptaose interactions with biological targets (e.g., TLR4)?

- Binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd).

- Competitive inhibition : Co-incubate with known ligands (e.g., LPS for TLR4) and assess signal blockade.

- Computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding sites .

Emerging Research Directions

Q. What gaps exist in understanding the long-term stability and environmental impact of chitoheptaose?

Prioritize studies on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.